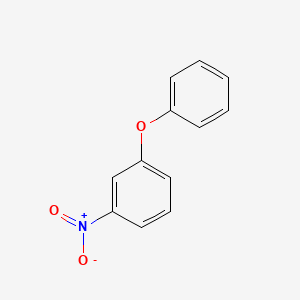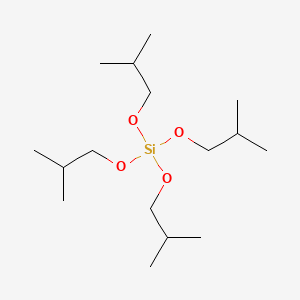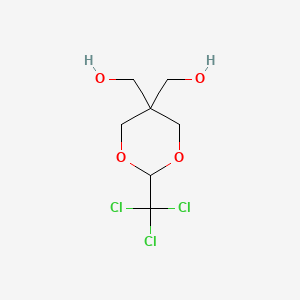
Flupimazine
Übersicht
Beschreibung
Flupimazin ist ein Phenothiazin-Derivat, das zur Klasse der typischen Antipsychotika gehört. Es wird hauptsächlich zur Behandlung chronischer Psychosen wie Schizophrenie eingesetzt. Flupimazin ist bekannt für seine hohe Potenz und wird oft in Fällen verabreicht, in denen eine langfristige Neuroleptika-Therapie erforderlich ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Flupimazin wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Reaktion von Phenothiazin mit verschiedenen Substituenten, um die gewünschten funktionellen Gruppen einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Flupimazin großtechnische chemische Reaktoren, in denen die Syntheseschritte auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Filtration, um die reine Verbindung zu erhalten. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Flupimazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Flupimazin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Phenothiazinring verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Phenothiazinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Flupimazin mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Flupimazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung bei der Untersuchung von Phenothiazin-Derivaten und deren chemischen Eigenschaften verwendet.
Biologie: Flupimazin wird in der Forschung verwendet, um die Mechanismen von Antipsychotika und ihre Auswirkungen auf das zentrale Nervensystem zu verstehen.
Medizin: Es wird auf sein therapeutisches Potenzial bei der Behandlung von psychotischen Störungen und seine Nebenwirkungen untersucht.
5. Wirkmechanismus
Flupimazin übt seine Wirkungen aus, indem es postsynaptische mesolimbische dopaminerge D1- und D2-Rezeptoren im Gehirn blockiert. Diese Wirkung unterdrückt die Freisetzung von hypothalamischen und hypophysären Hormonen und beeinflusst das retikuläre aktivierende System, was den Grundumsatz, die Körpertemperatur, die Wachheit, den Gefäßtonus und die Erbrechen beeinflusst .
Ähnliche Verbindungen:
Fluphenazin: Ein weiteres Phenothiazin-Derivat mit ähnlichen antipsychotischen Eigenschaften.
Perphenazin: Ein Phenothiazin-Antipsychotikum mit vergleichbarer Wirksamkeit, aber unterschiedlichen Nebenwirkungsprofilen.
Einzigartigkeit: Flupimazin ist einzigartig in seiner hohen Potenz und seinen lang anhaltenden Wirkungen, was es für die langfristige Behandlung chronischer Psychosen geeignet macht. Seine spezifische chemische Struktur ermöglicht eine gezielte Wirkung auf Dopaminrezeptoren, die es von anderen Phenothiazin-Derivaten unterscheidet .
Wirkmechanismus
Flupimazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Vergleich Mit ähnlichen Verbindungen
Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: A phenothiazine antipsychotic with comparable efficacy but different side effect profiles.
Uniqueness: Flupimazine is unique in its high potency and long-acting effects, making it suitable for long-term treatment of chronic psychoses. Its specific chemical structure allows for targeted action on dopamine receptors, distinguishing it from other phenothiazine derivatives .
Eigenschaften
IUPAC Name |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNPXDMSCKEWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866133 | |
| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47682-41-7 | |
| Record name | Flupimazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047682417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZJ60Y1VSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE](/img/structure/B1614659.png)

